1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Mechanism of Action
Target of Action
The primary target of this compound is the synthesis of dipeptides . The compound is a tert-butyloxycarbonyl (Boc)-protected amino acid , which is commonly used in peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of steps. The proposed mechanism includes the following steps :
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . Dipeptides are molecules composed of two amino acids linked by a single peptide bond. They play crucial roles in various biological processes, including protein synthesis and enzymatic reactions.
Pharmacokinetics
The compound’s boc protection group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound may undergo significant transformations in the body, affecting its bioavailability.
Result of Action
The result of the compound’s action is the formation of dipeptides . Dipeptides are important for various biological functions, including protein synthesis and enzymatic reactions.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to be effective at high temperatures in a phosphonium ionic liquid . Additionally, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties suggest that the compound’s action can be influenced by the solvent environment and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of tert-butoxycarbonyl-protected compounds often involves the use of flow microreactor systems. These systems allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactor systems enhances the safety and efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or tetrahydrofuran.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid in solvents like dichloromethane or methanol are commonly used.
Major Products Formed
Substitution Reactions: The major products are typically the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, along with the by-products of the Boc group removal, such as carbon dioxide and tert-butyl alcohol.
Scientific Research Applications
1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Comparison with Similar Compounds
Similar Compounds
1-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
1-((Tert-butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Uniqueness
1-((Tert-butoxycarbonyl)amino)-3-fluoro-3-methylcyclobutane-1-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its reactivity and stability in various chemical reactions. The combination of the Boc protecting group and the fluorinated cyclobutane ring makes it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-fluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-9(2,3)17-8(16)13-11(7(14)15)5-10(4,12)6-11/h5-6H2,1-4H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYMAKSJPRSWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OC(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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